molecular formula C11H11NO2 B2449763 7-Methoxy-3-methylquinolin-2(1H)-one CAS No. 913613-84-0

7-Methoxy-3-methylquinolin-2(1H)-one

Cat. No.: B2449763
CAS No.: 913613-84-0
M. Wt: 189.214
InChI Key: WGUHEAFTNLNLEA-UHFFFAOYSA-N
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Description

7-Methoxy-3-methylquinolin-2(1H)-one is a synthetic quinolinone derivative of significant interest in medicinal chemistry and drug discovery. The quinolinone core is a privileged scaffold in pharmacology, known for its diverse biological activities. Quinolinone derivatives are extensively investigated for the development of novel antimalarial agents. Structural analogs, such as endochin and other Endochin-Like Quinolones (ELQs), have demonstrated potent activity by targeting the parasite's mitochondrial electron transport chain . The specific substitution pattern on the benzenoid ring of the quinolone core, including methoxy groups, is a critical parameter that can be optimized to enhance metabolic stability and efficacy against resistant strains of Plasmodium parasites . Beyond antimalarial research, the quinoline scaffold is a versatile building block found in compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties . It also serves as a key intermediate in asymmetric synthesis and the development of functional materials . This compound is offered for research purposes to support these and other innovative scientific explorations. Please note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxy-3-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8-3-4-9(14-2)6-10(8)12-11(7)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUHEAFTNLNLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 7 Methoxy 3 Methylquinolin 2 1h One and Its Analogues

Established Synthetic Routes to the Quinolin-2(1H)-one Core

The construction of the fundamental quinolin-2(1H)-one ring system can be achieved through a variety of synthetic methodologies, ranging from century-old classical name reactions to contemporary, highly efficient strategies.

Several classical reactions have long served as the foundation for quinoline (B57606) and quinolinone synthesis. These methods typically involve the cyclization of aniline (B41778) derivatives with carbonyl compounds.

Friedländer Synthesis: This is one of the most direct methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). researchgate.net The reaction is typically catalyzed by an acid or a base and proceeds via condensation followed by cyclodehydration. researchgate.netnih.gov While versatile, controlling regioselectivity can be a challenge when using unsymmetrical ketones. nih.gov

Skraup and Doebner-von Miller Syntheses: The Skraup synthesis involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org The Doebner-von Miller reaction is a variation that uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ. nih.govresearchgate.net

Conrad-Limpach-Knorr Synthesis: The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. iipseries.org At lower temperatures, this reaction favors the formation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4(1H)-ones). mdpi.com The related Knorr synthesis, conducted at higher temperatures, can also yield quinolin-2(1H)-ones. iipseries.org

Camps Cyclization: This method involves the intramolecular cyclization of N-(2-acylaryl)amides in the presence of a base. mdpi.com Depending on the substrate's structure and the reaction conditions, this reaction can yield either quinolin-2(1H)-ones or quinolin-4(1H)-ones. mdpi.com

These classical methods, while foundational, often require harsh reaction conditions, long reaction times, and can result in moderate yields and mixtures of products.

To overcome the limitations of classical approaches, modern synthetic chemistry has introduced more efficient and environmentally benign techniques.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.org In the synthesis of quinolin-2(1H)-ones, microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields. rsc.orgresearchgate.net For instance, a one-pot synthesis of 2-(1H)-quinolinone compounds has been developed using a quinoline raw material and water under microwave assistance, which offers advantages of short reaction time, high selectivity, and green energy conservation. google.com Another microwave-assisted method involves the Friedländer reaction using a reusable solid acid catalyst, Nafion NR50, to achieve an environmentally friendly synthesis. mdpi.com

Visible Light-Mediated Methods: Photocatalysis using visible light offers a green and mild alternative for synthesizing quinolin-2(1H)-ones. An unconventional and highly atom-economical approach involves the conversion of readily available quinoline-N-oxides into quinolin-2(1H)-ones. rsc.orgresearchgate.net This method is reagent-free, proceeds with low catalyst loading, produces high yields without undesirable by-products, and has been successfully scaled up to the gram scale. rsc.org This visible-light-induced method avoids the use of high-energy UV light, which can be detrimental to substrates with sensitive functional groups. researchgate.net

One-pot reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, represent a highly efficient and sustainable synthetic strategy. They minimize solvent waste, reduce purification steps, and save time and energy. researchgate.netbohrium.com

Several one-pot procedures for quinoline synthesis have been developed. A notable example is a highly effective one-pot Friedländer synthesis where o-nitroarylcarbaldehydes are first reduced to o-aminoarylcarbaldehydes with iron and catalytic HCl, and then condensed in situ with ketones or aldehydes to form the quinoline products in high yields. rsc.org Another strategy involves the reaction of isoxazoles with ketones under Friedländer conditions, where the isoxazole (B147169) is reduced in situ to an ortho-amino aromatic ketone, which then condenses to form the quinoline. eurekaselect.com These methods are valued for their operational simplicity and the use of readily available starting materials. eurekaselect.com

Palladium-catalyzed cascade reactions have also been employed to construct the 2-quinolone core in a single step from simple starting materials like anilines or aryl halides. nih.govorganic-chemistry.org For example, a process involving Pd-catalyzed C-H bond activation, C-C bond formation, and intramolecular cyclization has been developed to synthesize quinolinone derivatives from anilines. organic-chemistry.org

Regioselective Functionalization and Derivatization of 7-Methoxy-3-methylquinolin-2(1H)-one

Once the quinolin-2(1H)-one core is synthesized, its functionalization is key to creating a diverse range of analogues with tailored properties. Regioselective reactions that allow for the precise introduction of substituents are of paramount importance.

The introduction of functional groups such as halogens and aryl moieties onto the quinoline ring can significantly alter the molecule's electronic and steric properties.

Halogenation: The regioselective halogenation of the quinoline core is a valuable transformation, as the installed halogen can serve as a handle for further cross-coupling reactions. A metal-free protocol for the C5-halogenation of 8-substituted quinolines has been developed using trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org This reaction proceeds at room temperature with high regioselectivity and functional group tolerance. rsc.org Halogenation can also be achieved on the quinolin-2-one core itself; for instance, ethyl 7-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has been halogenated with bromine in glacial acetic acid to yield the 6,8-dibromo derivative. researchgate.net

Arylation: Direct C-H arylation is a powerful tool for forging carbon-carbon bonds. The C3-arylation of quinoxalin-2(1H)-ones and quinolones has been achieved using a green, visible-light-induced method without a photocatalyst, using air as the oxidant. mdpi.com Palladium-catalyzed reactions are also widely used. For example, 3-arylquinolin-2(1H)-ones can be synthesized via palladium-catalyzed C-H functionalization of 3-bromoquinolin-2-(1H)-ones with various azoles. nih.gov Another approach is the N-arylation of 3-formylquinolin-2(1H)-ones using a copper(II)-catalyzed Chan–Lam coupling reaction. nih.gov

Table 1: Examples of Regioselective Functionalization Reactions
Reaction TypeSubstrateReagents/ConditionsPosition FunctionalizedProduct TypeReference
Halogenation8-Substituted QuinolineTrihaloisocyanuric acid, air, room temp.C55-Halo-8-substituted-quinoline rsc.org
ArylationQuinoloneArylhydrazine hydrochloride, visible light, airC33-Aryl-quinolone mdpi.com
Arylation3-Bromoquinolin-2(1H)-oneAzoles, Pd(OAc)₂, CuI, PPh₃, LiOtBuC33-(Heteroaryl)quinolin-2(1H)-one nih.gov
N-Arylation3-Formylquinolin-2(1H)-oneArylboronic acid, Cu(OAc)₂, baseN11-Aryl-3-formylquinolin-2(1H)-one nih.gov

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug design to create compounds with enhanced or novel activities. nih.gov

Quinolone-Pyrimidine Hybrids: The pyrimidine (B1678525) ring is another important heterocyclic motif found in many biologically active compounds. Hybrid molecules containing both quinolone and pyrimidine moieties have been synthesized and investigated. nih.govnih.gov A green, catalyst-free, microwave-assisted aromatic nucleophilic substitution reaction has been used to synthesize pyrimidine-quinolone hybrids in good to excellent yields. nih.govnih.gov This involves reacting a 3-(((aminophenyl)thio)methyl)quinolin-2(1H)-one with a 4-aryl-2-chloropyrimidine. nih.gov One-pot, three-component reactions catalyzed by L-proline have also been developed to create quinolone-thiazolo[3,2-a]pyrimidine hybrids. tandfonline.com

Quinoline Chalcones: Chalcones (1,3-diaryl-2-propen-1-ones) are precursors to flavonoids and are known for their diverse biological activities. researchpublish.com Quinoline-chalcone hybrids are synthesized typically through a Claisen-Schmidt condensation reaction. nih.gov This involves the base-catalyzed reaction of a substituted quinoline bearing a methyl ketone (e.g., 3-acetyl-quinolin-2(1H)-one) with an aromatic aldehyde. researchpublish.com Alternatively, a quinoline-carbaldehyde can be reacted with a substituted acetophenone. mdpi.com Various conditions have been employed, including conventional heating with catalysts like piperidine (B6355638) or using more eco-friendly grinding techniques under solvent-free conditions. researchpublish.com

Table 2: Synthesis of Quinolone-Based Hybrid Molecules
Hybrid TypeKey ReactionReactantsConditionsReference
Quinolone-PyrimidineAromatic Nucleophilic Substitution3-(((Aminophenyl)thio)methyl)quinolin-2(1H)-one + 4-Aryl-2-chloropyrimidineMicrowave irradiation, catalyst-free nih.govnih.gov
Quinolone-Thiazolo[3,2-a]pyrimidineOne-pot, three-component reaction4-Hydroxyquinolin-2(1H)-one + Aromatic aldehyde + Thiazolo[3,2-a]pyrimidineL-proline, EtOH, reflux tandfonline.com
Quinoline ChalconeClaisen-Schmidt CondensationN-substituted-3-acetyl-4-hydroxyquinolin-2(1H)-one + Aromatic aldehydePiperidine, 1-butanol, reflux researchpublish.com
Quinoline ChalconeClaisen-Schmidt CondensationQuinoline-3-carbaldehyde + Substituted acetophenoneNaOH/EtOH or grinding with Ba(OH)₂ researchpublish.commdpi.com

Nucleophilic Substitution Reactions for Building Complex Analogues

Nucleophilic substitution reactions are a cornerstone for the functionalization of the quinolin-2(1H)-one scaffold, particularly when a suitable leaving group is present on the ring system. The introduction of a halogen, such as chlorine, at position C-4, transforms the quinolinone into a versatile precursor for a variety of derivatives. researchgate.net Studies on analogues like 4-chloro-8-methylquinolin-2(1H)-one demonstrate the reactivity of the C-4 position towards various nucleophiles, a strategy that is directly applicable to the synthesis of complex analogues of this compound. researchgate.netmdpi.com

These reactions facilitate the introduction of sulfur, nitrogen, and other functionalities, which are of significant synthetic utility. For instance, treatment of a 4-chloro-substituted quinolinone with nucleophiles like thiourea, hydrazine, sodium azide, and various amines leads to the formation of 4-sulfanyl, 4-hydrazino, 4-azido, and 4-amino derivatives, respectively. researchgate.netmdpi.com These transformations are pivotal for creating libraries of compounds for further investigation. mdpi.com

The hydrazination of the 4-chloro group, for example, introduces a highly reactive moiety that can be used in subsequent reactions to build even more complex heterocyclic systems. mdpi.com Similarly, the azido (B1232118) group can be converted into an amino group or used in cycloaddition reactions. The direct displacement of the chloro group with thiols or amines provides a straightforward route to novel 4-substituted quinolinones. researchgate.netmdpi.com

Table 1: Nucleophilic Substitution Reactions on a 4-Chloroquinolin-2(1H)-one Analogue researchgate.netmdpi.com
NucleophileReagentResulting 4-SubstituentProduct Class
ThiolThiourea-SH (Sulfanyl)4-Sulfanylquinolin-2(1H)-one
HydrazineHydrazine Hydrate-NHNH₂ (Hydrazino)4-Hydrazinoquinolin-2(1H)-one
AzideSodium Azide-N₃ (Azido)4-Azidoquinolin-2(1H)-one
AmineVarious Amines-NR¹R² (Amino)4-Aminoquinolin-2(1H)-one

Exploration of Chemical Reactivity and Transformation Pathways of this compound

The inherent reactivity of the this compound scaffold allows for a range of chemical transformations beyond nucleophilic substitution. Oxidation and reduction reactions are particularly important as they can modify both the heterocyclic core and its substituents, providing access to compounds with altered electronic and steric properties.

The quinolin-2(1H)-one scaffold can undergo various oxidation reactions. The specific outcome of an oxidation reaction depends on the reagent used and the substitution pattern of the quinolinone ring. For related heterocyclic systems, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used to achieve significant structural changes, such as the conversion to corresponding quinoline derivatives.

Furthermore, the methoxy (B1213986) group at the C-7 position represents a potential site for oxidative demethylation. While not specifically detailed for this compound, analogous reactions in other methoxylated aromatic compounds, such as flavonoids, show that O-demethylation is a common metabolic and synthetic pathway, which can be catalyzed by enzymatic or chemical means. nih.gov Such a reaction would convert the 7-methoxy group into a 7-hydroxy group, fundamentally altering the compound's polarity and hydrogen-bonding capabilities. Photooxidation, involving singlet oxygen, presents another pathway for the oxidation of related heterocyclic systems, potentially leading to hydroperoxy derivatives. mdpi.com

Table 2: Potential Oxidation Reactions on the Quinolin-2(1H)-one Scaffold
Reaction TypeTypical ReagentsPotential Product
AromatizationPotassium Permanganate (KMnO₄)Quinoline derivatives
Oxidative DemethylationEnzymatic or Chemical Reagents7-Hydroxy-3-methylquinolin-2(1H)-one
PhotooxidationLight, O₂Hydroperoxy derivatives

Reduction reactions offer a powerful tool for modifying the quinolin-2(1H)-one structure, primarily by saturating the heterocyclic ring. The partial or complete reduction of the quinolinone core leads to dihydro- and tetrahydroquinoline derivatives, which are valuable building blocks in organic synthesis.

Common methods for the reduction of related scaffolds include catalytic hydrogenation, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is effective for reducing the double bonds within the pyridine (B92270) part of the quinolinone system. Alternatively, chemical hydrides such as lithium aluminum hydride (LiAlH₄) can be employed. These powerful reducing agents can reduce both the amide carbonyl group and the ring double bonds, offering a pathway to fully saturated quinoline systems. The choice of reducing agent allows for synthetic control over the final product, making reduction a versatile tool for generating structural diversity from a common quinolinone precursor.

Table 3: Reduction Methods for the Quinolin-2(1H)-one Scaffold and Analogues
MethodReagentsGeneral ProductSynthetic Utility
Catalytic HydrogenationH₂, Palladium on Carbon (Pd/C)Tetrahydroquinolinone derivativesSaturation of the heterocyclic ring
Chemical Hydride ReductionLithium Aluminum Hydride (LiAlH₄)Tetrahydroquinoline derivativesReduction of both ring and carbonyl group

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 7 Methoxy 3 Methylquinolin 2 1h One Analogues

Influence of Substituent Identity and Position (e.g., Methoxy (B1213986), Methyl, Halogen) on Biological Potency and Selectivity

The identity and placement of substituents on the quinoline (B57606) ring are critical determinants of biological efficacy and target selectivity.

Methoxy Group: The methoxy group, as seen in the parent compound at the C-7 position, often plays a crucial role in enhancing biological activity. Studies on various quinoline derivatives have shown that the number and position of methoxy groups can modulate their potency. nih.govresearchgate.net For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitutions were found to be important for their anticancer activity. researchgate.net Specifically, 2-methoxy and 2,4-dimethoxy substitutions at the 2-arylpyrimido functionality enhanced the antimigratory activity in breast cancer cell lines. researchgate.net In another study on morpholine-bearing quinoline derivatives as potential cholinesterase inhibitors, compounds with a para-substituted methoxy group on the 4-N-phenyl ring showed greater inhibitory potency for both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) compared to those with a hydroxyl group. nih.gov

Methyl Group: The effect of methyl group substitution can be highly position-dependent. In one study of imidazolidin-2,4-dione derivatives, the addition of a methyl group at the 6, 7, or 8-position of the quinoline ring led to a significant increase (over 300 times) in inhibitory activity against HIV-1IIIB infection compared to the unsubstituted analogue. researchgate.net This suggests that small alkyl groups in these positions can favorably interact with the biological target.

Halogen Group: Halogenation is a common strategy in medicinal chemistry to modulate a compound's properties. mdpi.com The introduction of halogens like chlorine or fluorine can alter electronic properties, lipophilicity, and metabolic stability. For example, in a series of quinoline derivatives, a meta-chloro substituent on a 4-N-phenyl ring was found to be more potent for BChE inhibition than ortho- or para-chloro derivatives. nih.gov Similarly, the replacement of a hydroxyl group with fluorine can prevent unwanted metabolic oxidation while maintaining similar biological activity. chemrxiv.org However, the effect of halogenation can also be detrimental; insertion of a fluorine atom at the C8 position of an oxazino-quinoline derivative resulted in a reduced ability to affect the GLI1 protein level in cancer cells. nih.gov The presence of an electron-withdrawing halogen group is often considered necessary for generating or enhancing anticancer potential. researchgate.net

Table 1: Influence of Substituents on Biological Activity of Quinoline Analogues
Compound SeriesSubstituent ModificationPositionObserved Effect on Biological ActivityReference
Pyrimido[4,5-c]quinolin-1(2H)-ones2-Methoxy, 2,4-Dimethoxy2-ArylpyrimidoEnhanced antimigratory activity in breast cancer cells researchgate.net
Imidazolidin-2,4-dionesMethyl6, 7, or 8Over 300-fold increase in anti-HIV-1 activity researchgate.net
Morpholine-bearing quinolinesMeta-Chloro4-N-phenylIncreased BChE inhibitory potency nih.gov
Oxazino-quinolinesFluorineC8Reduced activity against GLI1 protein nih.gov

Impact of Bridging Moieties and Molecular Conformation on Target Binding and Efficacy

The introduction of bridging moieties and the resulting conformational constraints can profoundly influence how a molecule interacts with its biological target. The length and flexibility of a linker connecting the quinoline core to another pharmacophore are critical. nih.gov

In a study of quinolinone-pyrimidine hybrids as P-gp inhibitors, it was found that an optimal molecular length and the presence of at least one flexible methylene (B1212753) group bridging the quinolinone and pyrimidine (B1678525) moieties favored inhibitory potency. nih.gov Molecular dynamics simulations revealed that the most active compounds adopted a distorted "U"-shape conformation within the P-gp binding pocket, allowing aromatic portions of the molecule to interact with key transmembrane helices. nih.gov Replacing a flexible linker with a more rigid carbonyl-vinyl bridge resulted in altered binding patterns and moderate activity. nih.gov

These findings underscore the importance of molecular conformation in achieving effective target engagement. The ability of a molecule to adopt a specific three-dimensional shape to fit into a binding site is a key determinant of its efficacy.

Rational Design Principles Derived from SAR Studies for Enhanced Pharmacological Profiles

Structure-activity relationship studies provide crucial insights that guide the rational design of new molecules with improved therapeutic properties. mdpi.combenthamscience.com By understanding how specific structural modifications affect biological activity, medicinal chemists can develop principles for optimizing drug candidates. manchester.ac.uk

Key design principles derived from studies on quinoline analogues include:

Targeted Substitutions: As discussed, the strategic placement of small, electron-donating or electron-withdrawing groups can enhance potency and selectivity. For example, the knowledge that 6/7/8-methyl groups boost anti-HIV activity can be applied to new designs. researchgate.net

Metabolic Blocking: Introducing groups that block metabolic pathways can improve a drug's pharmacokinetic profile. A common strategy is replacing metabolically susceptible groups, like phenols or anisoles, with fluorine atoms to prevent oxidative metabolism. chemrxiv.orgbenthamscience.comresearchgate.net

Bioisosteric Replacement: The substitution of one atom or group with another that has similar physicochemical properties (a bioisostere) can be used to fine-tune a molecule's activity and properties. mdpi.com For example, replacing a pyridine (B92270) ring with an N-methyl pyridone ring in a series of PDE10A inhibitors drastically improved their profile regarding CYP3A4 inhibition, a key drug-metabolizing enzyme. nih.gov

Molecular Hybridization: Combining two or more pharmacophores into a single molecule can lead to compounds with enhanced or novel activities. mdpi.com This approach has been used to develop quinoline–chalcone hybrids with potent anticancer activities. nih.gov

By applying these principles, researchers can move beyond trial-and-error approaches and rationally design next-generation therapeutics based on the quinoline scaffold. mdpi.com

Effect of Aryl Substitution on Lipophilicity and Cellular Permeability

Lipophilicity, often expressed as logP, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADMET). nih.gov It plays a key role in a molecule's ability to passively diffuse across cell membranes. nih.gov

The introduction of aryl substituents to the quinoline core generally increases lipophilicity. However, the extent of this increase and its impact on cellular permeability depend on the nature and substitution pattern of the aryl group itself.

Studies on various heterocyclic compounds have shown that:

Substituents on the Aryl Group: Adding substituents to the aryl ring further modifies lipophilicity. Electron-donating groups like methoxy or methyl can have different effects compared to electron-withdrawing groups like halogens. acs.org For instance, in a series of thiazole (B1198619) flavanones, a chlorine substitution on a phenyl ring caused a greater increase in lipophilicity than a methoxy group. nih.gov

Impact on Permeability: While increased lipophilicity can enhance membrane permeability up to a certain point, excessively high lipophilicity can lead to poor aqueous solubility and increased binding to plasma proteins, ultimately reducing bioavailability. Computational studies can predict parameters like Caco-2 cell permeability, which models absorption in the human intestine. nih.gov For a series of chalcones and flavonoids, predicted Caco-2 and MDCK cell permeability values were generally excellent, indicating good potential for oral absorption. nih.gov

Table 2: Predicted Lipophilicity and Permeability Parameters for Aryl-Substituted Compounds
Compound ClassAryl SubstituentEffect on Lipophilicity (logP)Predicted Permeability (e.g., QPPCaco)Reference
Thiazole Flavanonesp-Chloro-phenylIncreased lipophilicityGenerally excellent nih.gov
Thiazole Flavanonesp-Methoxy-phenylLower lipophilicity compared to chloro-substitutedGenerally excellent nih.gov
IsoquinolinequinonesPhenyl, 2-Thienyl, 2-FurylModulated electrochemical properties and lipophilicityNot specified mdpi.com

Computational and Theoretical Approaches in the Study of 7 Methoxy 3 Methylquinolin 2 1h One

Quantum Mechanical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic properties and reactivity of 7-Methoxy-3-methylquinolin-2(1H)-one. DFT studies, often employing basis sets like B3LYP/6-311++G(d,p), allow for the optimization of the molecule's geometry and the calculation of key electronic parameters. ekb.egnih.gov

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a significant indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ekb.egnih.gov

Molecular Electrostatic Potential (MEP) maps are also generated through DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This information is vital for predicting how the molecule will interact with other chemical species. ekb.eg

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

Parameter Symbol Definition Significance
HOMO Energy EHOMO Energy of the Highest Occupied Molecular Orbital Electron-donating ability
LUMO Energy ELUMO Energy of the Lowest Unoccupied Molecular Orbital Electron-accepting ability
Energy Gap ΔE ELUMO - EHOMO Chemical reactivity and stability
Chemical Hardness η (ELUMO - EHOMO) / 2 Resistance to change in electron configuration
Chemical Potential µ (EHOMO + ELUMO) / 2 Escaping tendency of electrons

Molecular Dynamics (MD) Simulations to Elucidate Ligand-Protein Binding Interactions and Conformational Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations are instrumental in understanding its interaction with biological targets, such as proteins. nih.gov These simulations can reveal the dynamic nature of the ligand-protein complex, providing insights into the stability of the binding and the conformational changes that may occur upon binding.

The process involves placing the ligand in the binding site of a protein and simulating their movements under physiological conditions over a period, typically nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can reveal key information such as:

Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein atoms over time indicates the stability of the complex.

Key Interactions: Identification of persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the binding.

Conformational Changes: How the ligand and protein structures adapt to each other upon binding.

MD simulations complement experimental techniques by providing a dynamic picture of molecular interactions that are often difficult to capture through static methods. nih.gov

Molecular Docking Studies for Identifying Binding Sites and Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies are crucial for identifying potential binding sites on a target protein and estimating the binding affinity.

The process involves computationally placing the ligand into the active site of a receptor and evaluating the binding energy for different conformations. nih.gov The results are often expressed as a docking score, which is an estimation of the free energy of binding. A lower docking score generally indicates a more favorable binding interaction. unar.ac.id

These studies can:

Identify the most likely binding pose of the ligand within the protein's active site. semanticscholar.org

Predict the binding affinity, helping to rank potential drug candidates. nih.gov

Elucidate the key amino acid residues involved in the interaction, providing insights for lead optimization. unar.ac.id

Table 2: Example of Molecular Docking Results for a Methoxy-Substituted Quinoline (B57606) Derivative

Parameter Value
Binding Affinity (kcal/mol) -8.5
Interacting Residues TYR357, TRP84, PHE330
Hydrogen Bonds 1

Note: This is a representative table. Actual values would be specific to the protein target and docking software used.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting and Optimizing Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ugr.esmdpi.com For derivatives of this compound, QSAR models can be developed to predict their activity against a specific biological target.

The development of a QSAR model involves:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. mdpi.com

Descriptor Calculation: Various molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. ugr.es

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. researchgate.net

Table 3: Representative Descriptors Used in QSAR Models for Quinoline Derivatives

Descriptor Type Example Descriptor Significance
Electronic HOMO Energy Relates to reactivity and interaction with target
Steric Molecular Volume Influences fit within the binding site
Hydrophobic LogP Affects membrane permeability and binding

Analysis of Global Molecular Reactivity Descriptors and Active Sites (e.g., Fukui Functions)

Local reactivity descriptors, such as Fukui functions, provide more detailed information by identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. researchgate.netresearchgate.net The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes.

f+(r): Predicts sites for nucleophilic attack (where an electron is added).

f-(r): Predicts sites for electrophilic attack (where an electron is removed).

By calculating the condensed Fukui functions for each atom in this compound, researchers can pinpoint the most reactive centers, which is invaluable for understanding its chemical behavior and reaction mechanisms. asianpubs.org This analysis helps in predicting how the molecule might be metabolized or how it could interact with its biological target at a sub-atomic level.

Future Research Directions and Translational Perspectives for 7 Methoxy 3 Methylquinolin 2 1h One

Development of Advanced and Sustainable Synthetic Methodologies

The future synthesis of 7-Methoxy-3-methylquinolin-2(1H)-one and its analogs will likely focus on enhancing efficiency, sustainability, and scalability. While classical methods for quinolinone synthesis exist, modern organic chemistry offers avenues for significant improvement. Future research should prioritize the development of novel synthetic routes that align with the principles of green chemistry.

Key areas for development include:

Catalysis: The exploration of novel catalytic systems, including transition metal catalysts (e.g., palladium for C-H functionalization) nih.gov or organocatalysts, can provide milder reaction conditions and greater functional group tolerance. This would facilitate the synthesis of complex analogs that are inaccessible through traditional methods.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. Applying continuous flow processes could enable large-scale, automated production, which is crucial for translational development.

Sustainable Solvents and Reagents: A shift towards using biodegradable solvents, water-based reaction media, and less toxic reagents will be critical for developing environmentally benign synthetic protocols.

Synthetic StrategyPotential Advantages for Future SynthesisKey Research Focus
Multicomponent Reactions (MCRs)Increased efficiency, reduced waste, operational simplicity. mdpi.comDesign of novel MCRs for the quinolinone scaffold from simple precursors.
Advanced Catalysis (e.g., Pd-catalyzed C-H functionalization)Access to complex architectures, high selectivity, milder conditions. nih.govDeveloping catalysts for direct functionalization of the quinolinone core.
Continuous Flow SynthesisScalability, improved safety, high reproducibility, process automation.Transitioning established batch syntheses to continuous flow systems.
Microwave-Assisted Organic Synthesis (MAOS)Rapid reaction times, improved yields, enhanced reaction control.Optimization of reaction conditions under microwave irradiation.

Discovery of Novel Biological Targets and Mechanistic Pathways

To unlock the full therapeutic potential of this compound, a comprehensive understanding of its molecular targets and mechanisms of action is essential. While preliminary studies on related scaffolds suggest various activities, dedicated research is needed for this specific compound.

Future research should focus on:

Target Deconvolution: Employing advanced chemical biology techniques such as activity-based protein profiling (ABPP), chemical proteomics, and thermal proteome profiling (TPP) can identify the direct protein binding partners of the compound within the cellular environment.

Genetic Screening: Techniques like CRISPR-Cas9 knockout screens can reveal genes and pathways that are essential for the compound's biological activity, thereby identifying novel targets and resistance mechanisms.

Pathway Analysis: A related chromenopyrazole compound, 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one, has been identified as an inducer of Activating Transcription Factor 3 (ATF3), a promising target for metabolic syndrome. nih.gov Future studies should investigate whether this compound shares this mechanism or modulates other key signaling pathways involved in diseases like cancer, inflammation, or metabolic disorders.

Exploration of Known Quinolinone Targets: The broader quinolinone class has been associated with targets like the heat shock protein 90 (Hsp90) and the Plasmodium cytochrome bc1 complex. nih.gov Investigating the activity of this compound against these established targets is a logical next step.

Potential Biological Target ClassTherapeutic RelevanceExample from Related Scaffolds
Transcription FactorsMetabolic Syndrome, CancerActivating Transcription Factor 3 (ATF3). nih.gov
Chaperone ProteinsCancer, NeurodegenerationHeat Shock Protein 90 (Hsp90). nih.gov
Enzymes (e.g., Cytochromes)Infectious Diseases (Malaria)Plasmodium cytochrome bc1 complex.
KinasesCancer, InflammationVarious, a common target for drug discovery. mdpi.com

Application of Advanced Computational Tools for Rational Drug Design and Optimization

Computer-aided drug design (CADD) is an indispensable tool for accelerating the drug discovery process, reducing costs, and enabling the rational design of optimized molecules. mdpi.com Applying these tools to this compound can guide the development of next-generation analogs with superior properties.

Future computational efforts should include:

Molecular Docking and Virtual Screening: Once a biological target is validated, molecular docking can be used to predict the binding mode of this compound. openmedicinalchemistryjournal.com Subsequently, virtual screening of large compound libraries can identify other molecules with the potential to bind the same target. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogs, QSAR models can be built to correlate specific structural features with biological activity. mdpi.com These models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction and understand the molecular basis of activity. mdpi.com

In Silico ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new analogs. nih.gov This allows for the early-stage filtering of compounds that are likely to have poor pharmacokinetic profiles, a major cause of drug failure. mdpi.comnih.gov

De Novo Design and AI: Advanced algorithms, including artificial intelligence and machine learning, can be used to design entirely new molecules from scratch that are optimized for binding to a specific target and possess drug-like properties. nih.gov

Computational ToolApplication in Drug DiscoverySpecific Goal for this compound
Molecular DockingPredicting ligand-receptor binding modes. openmedicinalchemistryjournal.comElucidate interactions with novel biological targets.
Virtual Screening (VS)Screening large libraries for potential hits. nih.govIdentify new scaffolds that mimic the compound's binding.
QSARCorrelating chemical structure with biological activity. mdpi.comGuide the design of analogs with enhanced potency.
Molecular Dynamics (MD)Simulating the motion of molecules to assess stability. mdpi.comConfirm the stability of predicted binding poses.
ADME/T ModelingPredicting pharmacokinetic and toxicity profiles. nih.govOptimize analogs for better bioavailability and safety.

Exploration of Diversified Chemical Space Through Analog Library Synthesis

Systematic exploration of the chemical space around the this compound core is crucial for establishing robust structure-activity relationships (SAR) and structure-property relationships (SPR). This involves the synthesis and biological evaluation of a curated library of analogs.

Future research should systematically modify the core structure:

Position 3 (Methyl Group): Replacing the methyl group with a variety of alkyl chains, aryl groups, or heteroaryl moieties could significantly impact potency and selectivity. Studies on related quinolinones have shown that substitution at this position is critical for activity. nih.gov

Position 7 (Methoxy Group): The electronic and steric properties of the methoxy (B1213986) group are important for molecular interactions. mdpi.com Replacing it with other alkoxy groups, halogens, or hydrogen-bond donors/acceptors will probe its role in target binding and ADME properties.

Aromatic Ring Substitutions: Introducing additional substituents onto the benzo portion of the quinolinone ring can fine-tune the molecule's electronic properties and provide new vectors for interaction with the target protein.

N-1 Position: Alkylation or arylation at the nitrogen atom can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and can introduce new interaction points.

The generation of such libraries through parallel synthesis or combinatorial chemistry will provide a wealth of data to fuel computational modeling and guide the selection of advanced lead candidates.

Modification SiteRationaleExamples of Functional Groups to Explore
Position 3Directly influences interactions within the binding pocket.Aryl, heteroaryl, long-chain alkyl, cycloalkyl groups.
Position 7Modulates electronic properties and solubility.-OH, -F, -Cl, -OCF3, -NH2, larger alkoxy groups.
Other Aromatic Positions (C5, C6, C8)Fine-tunes molecule properties and can block metabolic hotspots.Halogens, small alkyl groups, cyano groups.
N-1 PositionAlters physicochemical properties (e.g., LogP, solubility).Alkyl chains, benzyl (B1604629) groups, groups bearing polar functionalities.

Potential for Multitargeting and Synergistic Therapeutic Strategies

Complex multifactorial diseases such as cancer and metabolic syndrome often respond better to therapies that modulate multiple biological targets simultaneously. The quinolinone scaffold provides a versatile platform for designing multitarget agents or for use in synergistic combination therapies.

Future translational perspectives include:

Rational Design of Dual Inhibitors: If this compound or its analogs are found to interact with multiple relevant targets, medicinal chemistry efforts can focus on optimizing activity against two or more of these targets. For example, designing a compound that both induces ATF3 and inhibits another key protein in a cancer pathway could lead to a highly effective therapeutic. The rational design of dual PI3K/HDAC inhibitors serves as a successful paradigm for this approach. nih.gov

Molecular Hybridization: The this compound scaffold could be chemically linked to another pharmacophore known to act on a different target. This creates a single hybrid molecule designed to have a dual mechanism of action, potentially leading to synergistic effects and a lower likelihood of drug resistance.

Combination Therapy: A more immediate translational strategy is to evaluate the compound in combination with existing approved drugs. A synergistic interaction could allow for lower doses of each agent, thereby reducing toxicity while enhancing therapeutic efficacy. For instance, if the compound shows anticancer properties, it could be tested alongside standard-of-care chemotherapeutics or targeted agents.

The exploration of these advanced strategies will be essential for translating the initial promise of this compound into clinically meaningful therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 7-Methoxy-3-methylquinolin-2(1H)-one derivatives?

  • Answer : The compound and its derivatives are synthesized via alkylation, condensation, and cyclization reactions. For example:

  • Alkylation of quinolinone cores using bromoketones or α-haloacetophenones (e.g., 2-bromoacetophenone) under reflux conditions in ethanol or acetonitrile .
  • Condensation of anthranilic acid derivatives with substituted amines or aldehydes to form the quinolinone backbone .
  • Key intermediates are purified via column chromatography and characterized by NMR and mass spectrometry .

Q. How is the structural integrity of this compound confirmed experimentally?

  • Answer : Structural validation relies on:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and hydrogen bonding (e.g., downfield shifts for carbonyl groups at δ ~165–175 ppm) .
  • X-ray crystallography : Programs like SHELX and ORTEP-3 generate thermal ellipsoid plots to confirm stereochemistry and hydrogen-bonding networks .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are used to screen the antimicrobial activity of quinolinone derivatives?

  • Answer : Bioactivity is assessed via:

  • Twofold serial dilution : Determines minimal inhibitory concentration (MIC) against bacterial (e.g., B. proteus) and fungal strains (e.g., C. albicans) .
  • Agar diffusion : Measures zone-of-inhibition diameters, with streptomycin and fluconazole as positive controls .
  • Structure-activity trends show enhanced activity with electron-withdrawing groups (e.g., fluoro-substituted amides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the alkylation of quinolinone derivatives?

  • Answer : Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation reactions .
  • Catalyst use : Base catalysts (e.g., triethylamine) facilitate deprotonation of hydroxyl groups .
  • Temperature control : Reflux at 80–100°C minimizes side reactions like over-alkylation .
  • Workflow automation : Tools like AI-driven retrosynthesis (e.g., Template_relevance Reaxys) predict feasible pathways .

Q. What experimental approaches resolve contradictions in pharmacological data for quinolinone-based antidepressants?

  • Answer : Discrepancies in activity (e.g., sigma receptor binding vs. in vivo efficacy) are addressed by:

  • Dose-response studies : Establishing EC50_{50} values for receptor affinity (e.g., [3[^3H]-DTG displacement assays) .
  • Behavioral assays : Forced-swimming tests in mice differentiate acute vs. chronic antidepressant effects .
  • Antagonist co-administration : BMY14802 or rimcazole pre-treatment confirms sigma receptor specificity .

Q. How are computational tools applied in structure-activity relationship (SAR) studies of quinolinone derivatives?

  • Answer : Advanced methods include:

  • Molecular docking : Simulates ligand-receptor interactions (e.g., sigma receptor binding pockets) using AutoDock or Schrödinger .
  • QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with bioactivity .
  • Dynamic simulations : MD trajectories (e.g., GROMACS) assess conformational stability in aqueous environments .

Methodological Tables

Table 1 : Key Synthetic Routes for this compound Derivatives

Reaction TypeReagents/ConditionsYield (%)Reference
Alkylation2-Bromoacetophenone, K2_2CO3_3, DMF80
CondensationAnthranilic acid, substituted amines, EtOH73–77
CyclizationPOCl3_3, reflux85

Table 2 : Bioactivity Data for Selected Derivatives

CompoundTarget ActivityIC50_{50}/MICAssay TypeReference
34b (Hydrochloride)Sigma receptor binding0.8 µM[3[^3H]-DTG assay
6a (Fluoro-substituted)Antimicrobial (P. aeruginosa)16 µg/mLSerial dilution

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.